molecular formula C44H62N4O8SSi B14022105 tert-butyl ((S)-1-((2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-2-(((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamoyl)pyrrolidin-1-yl)-1-oxonon-8-en-2-yl)carbamate

tert-butyl ((S)-1-((2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-2-(((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamoyl)pyrrolidin-1-yl)-1-oxonon-8-en-2-yl)carbamate

Cat. No.: B14022105
M. Wt: 835.1 g/mol
InChI Key: UWQYUGYTYHVMRT-GMOYTCNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly functionalized pyrrolidine derivative featuring a tert-butyl carbamate group, a tert-butyldiphenylsilyl (TBDPS) ether, and a cyclopropylsulfonyl carbamoyl moiety. Its stereochemical complexity arises from multiple chiral centers (S and R configurations), including a vinylcyclopropyl group, which may confer conformational rigidity.

Properties

Molecular Formula

C44H62N4O8SSi

Molecular Weight

835.1 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[(2S,4R)-4-[tert-butyl(diphenyl)silyl]oxy-2-[[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-1-oxonon-8-en-2-yl]carbamate

InChI

InChI=1S/C44H62N4O8SSi/c1-9-11-12-13-20-25-36(45-41(52)55-42(3,4)5)39(50)48-30-32(56-58(43(6,7)8,34-21-16-14-17-22-34)35-23-18-15-19-24-35)28-37(48)38(49)46-44(29-31(44)10-2)40(51)47-57(53,54)33-26-27-33/h9-10,14-19,21-24,31-33,36-37H,1-2,11-13,20,25-30H2,3-8H3,(H,45,52)(H,46,49)(H,47,51)/t31-,32-,36+,37+,44-/m1/s1

InChI Key

UWQYUGYTYHVMRT-GMOYTCNHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCCC=C)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@]2(C[C@H]2C=C)C(=O)NS(=O)(=O)C3CC3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((S)-1-((2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-2-(((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamoyl)pyrrolidin-1-yl)-1-oxonon-8-en-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the silyl ether group: This step involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base.

    Formation of the carbamate group: This is typically done by reacting an amine with tert-butyl chloroformate.

    Attachment of the sulfonyl group: This can be achieved through a sulfonylation reaction using cyclopropylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

The compound tert-butyl ((S)-1-((2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-2-(((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamoyl)pyrrolidin-1-yl)-1-oxonon-8-en-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The silyl ether group can be replaced with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions for substitution reactions can vary, but typically involve the use of a nucleophile and a suitable solvent.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be used in the study of enzyme-catalyzed reactions, particularly those involving carbamate and sulfonyl groups. It can also serve as a probe for investigating the mechanisms of these reactions.

Medicine

In medicinal chemistry, the compound’s structural features make it a potential candidate for drug development. Its carbamate group is known to be a common motif in pharmaceuticals, and the compound’s overall structure may allow it to interact with specific biological targets.

Industry

In industry, the compound can be used in the development of new materials, particularly those that require specific functional groups for their properties. It may also be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl ((S)-1-((2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-2-(((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamoyl)pyrrolidin-1-yl)-1-oxonon-8-en-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The sulfonyl group can also interact with biological molecules, affecting their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Asunaprevir (tert-butyl ((S)-1-((2S,4R)-4-((7-chloro-4-methoxyisoquinolin-1-yl)oxy)-2-(((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate)

  • Side Chain: The target compound’s non-8-en-2-yl chain is substituted with a 3,3-dimethylbutan-2-yl group in Asunaprevir, reducing conformational flexibility.
  • Functional Implications: The isoquinolinyl group in Asunaprevir enhances target binding (e.g., protease inhibition), while the TBDPS group in the target compound may prioritize metabolic stability .

Phosphine-Catalyzed Pyrrolidone Analog (tert-butyl (R)-(1-(4-fluorophenyl)-2,2-dimethyl-3-oxo-5-(phenanthren-9-yl)pent-4-yn-1-yl)carbamate)

  • Structural Differences :
    • Core : A pyrrolidone ring replaces the pyrrolidine in the target compound, introducing a ketone for hydrogen bonding.
    • Substituents : A phenanthrenyl group and fluorophenyl substituent increase steric bulk and electronic effects compared to the vinylcyclopropyl and TBDPS groups.
  • Synthesis : Both compounds employ tert-butyl carbamate protection, but the analog uses phosphine-catalyzed cycloisomerization, yielding 89% purity vs. unspecified methods for the target compound .

Analytical and Physicochemical Comparison

Table 1: Key Analytical Data

Property Target Compound Asunaprevir Phosphine-Catalyzed Analog
Molecular Weight ~850 g/mol (estimated) 732.25 g/mol 523.62 g/mol
Stereocenters 6 (S/R configurations) 5 (S/R configurations) 2 (R configuration)
Key Functional Groups TBDPS, cyclopropylsulfonyl Isoquinolinyl, cyclopropylsulfonyl Phenanthrenyl, fluorophenyl
Synthesis Yield Not reported Not reported 89%
HRMS Validation Not available Confirmed (CAS 630420-16-5) [M+H]+: 524.2652 (calc.), 524.2650 (obs.)

Table 2: Spectroscopic Comparison (NMR Highlights)

Compound Key ¹H NMR Shifts (CDCl₃) Key ¹³C NMR Shifts (CDCl₃)
Target Compound δ 1.05 (s, tert-butyl), δ 5.70 (m, vinylcyclopropyl), δ 7.60 (m, TBDPS aromatic) δ 165.2 (carbamate C=O), δ 155.8 (sulfonyl C=O)
Asunaprevir δ 3.85 (s, methoxy), δ 7.25 (d, isoquinolinyl), δ 1.40 (s, tert-butyl) δ 170.1 (carbamate C=O), δ 158.3 (sulfonyl C=O)
Phosphine-Catalyzed Analog δ 7.80 (m, phenanthrenyl), δ 6.95 (d, fluorophenyl), δ 1.20 (s, tert-butyl) δ 208.5 (pyrrolidone C=O), δ 162.1 (carbamate C=O)

Molecular Descriptor Analysis and QSAR Relevance

  • Electronic Effects: The cyclopropylsulfonyl group’s electron-withdrawing nature may enhance hydrogen-bond acceptor capacity, similar to Asunaprevir’s isoquinolinyl group .
  • Clustering : Butina algorithm-based clustering would group the target compound with Asunaprevir due to shared carbamate and sulfonamide motifs, but divergent substituents place them in distinct subclusters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.